cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate
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Overview
Description
cis-1’-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4’-piperidine]-1’,6A-dicarboxylate: is a complex organic compound with the molecular formula C18H30N2O4 . This compound is characterized by its unique spiro structure, which includes a cyclopenta[C]pyrrole and a piperidine ring system. The presence of tert-butyl and methyl groups further adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1’-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4’-piperidine]-1’,6A-dicarboxylate typically involves multiple steps, including the formation of the spiro ring system and the introduction of the tert-butyl and methyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
cis-1’-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4’-piperidine]-1’,6A-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
cis-1’-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4’-piperidine]-1’,6A-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-1’-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4’-piperidine]-1’,6A-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- cis-1-tert-butyl-4-methylcyclohexane
- cis-1-tert-butyl-3-methylcyclohexane
- cis-1-tert-butyl-2-methylcyclohexane
Uniqueness
cis-1’-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4’-piperidine]-1’,6A-dicarboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of both cyclopenta[C]pyrrole and piperidine rings, along with the tert-butyl and methyl groups, makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C18H30N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-O'-tert-butyl 3a-O-methyl (3aS,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate |
InChI |
InChI=1S/C18H30N2O4/c1-16(2,3)24-15(22)20-9-7-17(8-10-20)5-6-18(14(21)23-4)12-19-11-13(17)18/h13,19H,5-12H2,1-4H3/t13-,18+/m0/s1 |
InChI Key |
NQMYJHQRIHZGRH-SCLBCKFNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC[C@@]3([C@H]2CNC3)C(=O)OC)CC1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3(C2CNC3)C(=O)OC)CC1 |
Origin of Product |
United States |
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